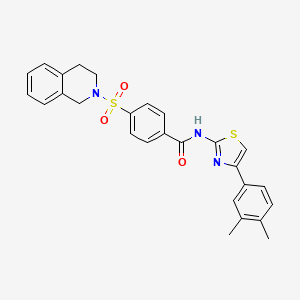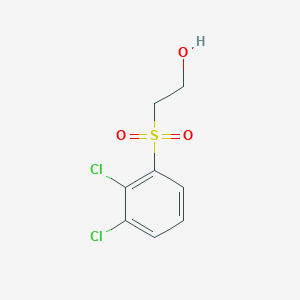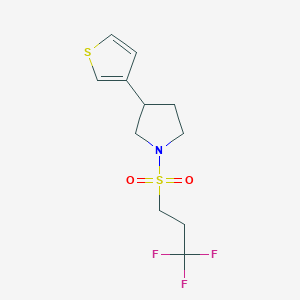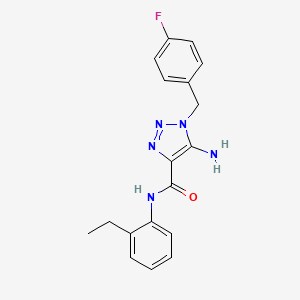![molecular formula C18H13N5OS B2464868 1-Phenyl-2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanon CAS No. 868968-27-8](/img/structure/B2464868.png)
1-Phenyl-2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C18H13N5OS and its molecular weight is 347.4. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen mit ähnlicher Struktur haben vielversprechende Antitumoraktivität gezeigt. So zeigte beispielsweise eine Verbindung mit einem ähnlichen Triazolothiadiazin-Gerüst eine ausgezeichnete Antitumoraktivität gegen A549-, MCF-7- und HeLa-Krebszelllinien .
Antibakterielle Aktivität
Das Triazolothiadiazin-Gerüst, das Teil der Struktur der betreffenden Verbindung ist, wurde mit antimikrobieller Aktivität in Verbindung gebracht . Dies deutet darauf hin, dass „1-Phenyl-2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanon“ möglicherweise bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Analgetische und entzündungshemmende Aktivität
Es wurde festgestellt, dass Triazolothiadiazin-Derivate analgetische und entzündungshemmende Eigenschaften besitzen . Dies deutet auf mögliche Anwendungen der Verbindung in der Schmerztherapie und Behandlung von Entzündungen hin.
Antioxidative Aktivität
Das Triazolothiadiazin-Gerüst wurde auch mit antioxidativer Aktivität in Verbindung gebracht . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung antioxidativer Therapien eingesetzt werden könnte.
Antivirale Aktivität
Verbindungen mit ähnlicher Struktur haben antivirale Aktivität gezeigt . Dies deutet auf mögliche Anwendungen der Verbindung in der antiviralen Therapie hin.
Hemmung von Enzymen
Es wurde festgestellt, dass Triazolothiadiazin-Derivate verschiedene Enzyme hemmen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Anti-Lipase und Aromatase . Dies deutet auf mögliche Anwendungen der Verbindung bei der Entwicklung von Enzyminhibitoren für verschiedene therapeutische Zwecke hin.
Antituberkulosemittel
Das Triazolothiadiazin-Gerüst wurde mit Antituberkuloseaktivität in Verbindung gebracht . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Antituberkulosemittel eingesetzt werden könnte.
Arzneimittelentwicklung und -forschung
Die Struktur-Wirkungs-Beziehung von biologisch wichtigen 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinen, die Teil der Struktur der betreffenden Verbindung sind, ist von großer Bedeutung für die Arzneimittelentwicklung, -forschung und -entwicklung . Dies deutet darauf hin, dass die Verbindung als Gerüst bei der Entwicklung und Entwicklung neuer Medikamente zur Behandlung multifunktionaler Krankheiten verwendet werden könnte.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit promising antiviral activity .
Mode of Action
It is known that triazole derivatives can interact with a variety of enzymes and receptors in biological systems . This interaction can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes , which could potentially affect inflammatory responses in the body.
Pharmacokinetics
It is known that the presence of a triazole ring in a compound can enhance its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Biochemische Analyse
Biochemical Properties
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Cellular Effects
Related triazole compounds have been shown to exhibit potent anticancer activity against various cancer cell lines .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-15(13-6-2-1-3-7-13)12-25-17-10-9-16-20-21-18(23(16)22-17)14-8-4-5-11-19-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHKJLKLROLDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B2464787.png)
![3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2464790.png)




![methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2464797.png)
![N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2464799.png)
![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464801.png)

![1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine](/img/structure/B2464805.png)
![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)

